molecular formula C11H9N3O2 B8273447 6-amino-5-ethynyl-1H-indazole-7-carboxylic acid methyl ester

6-amino-5-ethynyl-1H-indazole-7-carboxylic acid methyl ester

Cat. No. B8273447
M. Wt: 215.21 g/mol
InChI Key: SGVCQOGISQUWNN-UHFFFAOYSA-N
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Patent
US08658801B2

Procedure details

To a solution of 200 mg (0.93 mmol) of 6-amino-5-ethynyl-1H-indazole-7-carboxylic acid methyl ester in 4.2 mL of dioxane and 0.2 mL of methanol is added 2.3 mL (2.3 mmol) of a 1N aqueous solution of NaOH. The mixture is stirred for 5 hours at 50° C. The solvents are evaporated and water is added to the residue. The product is precipitated at pH 4 by addition of 1N aqueous HCl, filtrated, washed with a minimum of water and dried by azeotropic distillation with toluene. The yellowish solid obtained is used directly in the next step; LC/MS: 202/203 (M+H)+.
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]([NH2:16])=[C:7]([C:14]#[CH:15])[CH:8]=[C:9]2[C:13]=1[NH:12][N:11]=[CH:10]2)=[O:4].[OH-].[Na+]>O1CCOCC1.CO>[NH2:16][C:6]1[C:5]([C:3]([OH:4])=[O:2])=[C:13]2[C:9]([CH:10]=[N:11][NH:12]2)=[CH:8][C:7]=1[C:14]#[CH:15] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC(=O)C=1C(=C(C=C2C=NNC12)C#C)N
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are evaporated
ADDITION
Type
ADDITION
Details
water is added to the residue
CUSTOM
Type
CUSTOM
Details
The product is precipitated at pH 4 by addition of 1N aqueous HCl
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
washed with a minimum of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by azeotropic distillation with toluene
CUSTOM
Type
CUSTOM
Details
The yellowish solid obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC1=C(C=C2C=NNC2=C1C(=O)O)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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